molecular formula C14H17N3S B4627983 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No. B4627983
M. Wt: 259.37 g/mol
InChI Key: PHVWFKJEPVAZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine involves complex cyclo condensation processes, employing catalysts and specific reactants to achieve the desired molecular framework. For instance, Rajkumar et al. (2014) described a synthesis method for piperazine derivatives through a four-component cyclo condensation, highlighting the versatility and adaptability of piperazine chemistry in generating compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their complex structures. The crystal structure analysis, as demonstrated by Said et al. (2020), provides insights into the molecular conformation, revealing the stability and conformational preferences of the piperazine ring and associated substituents in the solid state (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to the formation of compounds with diverse biological activities. The chemical reactivity includes nucleophilic substitutions, cycloadditions, and condensation reactions, enabling the introduction of different functional groups to the core structure. For example, the study by Ahmed, Molvi, & Khan (2017) explores the nucleophilic addition reactions to synthesize compounds with potential anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in determining the compound's suitability for further applications. X-ray diffraction studies provide detailed information about the crystalline structure, as seen in the work of Sanjeevarayappa et al. (2015), where the crystal structure of a related compound was elucidated, showcasing the type of intermolecular interactions that influence the compound's physical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Scientific Research Applications

Anticancer Potential

1,3-Thiazoles with piperazine substituents, like the compound , have shown promise in anticancer research. In a study by (Turov, 2020), a series of polyfunctional substituted 1,3-thiazoles were evaluated for anticancer activity across various cancer cell lines. This study emphasizes the potential of thiazole derivatives, particularly those with piperazine substituents, in developing effective cancer treatments.

Antidepressant and Antianxiety Applications

A study by (Kumar et al., 2017) investigated novel derivatives of piperazine, demonstrating significant antidepressant and antianxiety activities in animal models. This highlights the potential utility of piperazine derivatives, including the specified compound, in the development of new treatments for mental health disorders.

Antibacterial and Antifungal Properties

Compounds with piperazine linkers, like the one , have shown effectiveness against various bacterial strains. In research conducted by (Mekky & Sanad, 2020), novel bis(pyrazole-benzofuran) hybrids with piperazine linkers exhibited strong antibacterial and biofilm inhibition activities. This indicates the compound's potential in antibacterial applications.

Antimicrobial Activities

Thiazolidinone derivatives linked with piperazine, similar to the compound , have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies by (Patel et al., 2012) and (Patel, Kumari, & Patel, 2012) demonstrate the effectiveness of such compounds in combating microbial infections.

Antidiabetic Properties

Piperazine derivatives have been identified as potential antidiabetic compounds. In a study by (Le Bihan et al., 1999), 1,4-dialkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines were shown to significantly improve glucose tolerance in a rat model of diabetes, suggesting the compound's utility in diabetes treatment.

Antimicrobial and Antiviral Activities

Several studies have focused on the synthesis and evaluation of piperazine derivatives for their antimicrobial and antiviral properties. Research by (Bektaş et al., 2010) and (Gan et al., 2010) shows that these compounds exhibit a range of biological activities, including antimicrobial and antifungal effects, which could be harnessed for therapeutic applications.

properties

IUPAC Name

5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVWFKJEPVAZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine

Synthesis routes and methods

Procedure details

To a solution of N-(tert-butoxy)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide (2.45 g, 6.82 mmol) in ethyl acetate (200 ml) was added a 4N hydrogen chloride solution in ethyl acetate (40 ml), and the mixture was stirred at room temperature for 18 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in water. The solution was neutralized with 1N sodium hydroxide, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 1.51 g (85.6%) of the desired product as a solid.
Name
N-(tert-butoxy)-4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxamide
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
85.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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